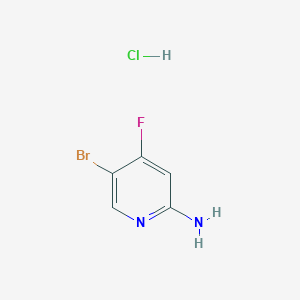

5-Bromo-4-fluoropyridin-2-amine hydrochloride

Overview

Description

5-Bromo-4-fluoropyridin-2-amine hydrochloride is an organic compound with the molecular formula C5H4BrFN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoropyridin-2-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of pyridine rings under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoropyridin-2-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

5-Bromo-4-fluoropyridin-2-amine hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the creation of pharmaceuticals and agrochemicals, where its unique structural features can enhance biological activity or facilitate specific chemical reactions.

Catalysis

In catalysis, this compound acts as a ligand, enhancing the efficiency of catalytic reactions. Its ability to coordinate with metal catalysts can improve reaction rates and selectivity, making it valuable in synthetic organic chemistry.

Biological and Medicinal Applications

Biological Probes

The compound is employed in the design of biological probes for studying various biological systems and pathways. Its structural properties allow it to interact with specific molecular targets, which can be critical for drug discovery and development.

Pharmaceutical Development

Due to its bromine and fluorine substituents, this compound has shown potential in medicinal chemistry as a precursor for developing new therapeutic agents. The presence of these halogens can significantly influence the compound's binding affinity to biological targets, making it suitable for further modifications aimed at enhancing pharmacological properties.

Material Science Applications

Development of New Materials

In material science, this compound is explored for its electronic and optical properties. It can be incorporated into polymers or other materials to impart specific characteristics, such as conductivity or light absorption properties.

Agrochemical Applications

Synthesis of Agrochemicals

This compound may also play a role in the synthesis of agrochemical compounds aimed at pest control and crop protection. Its reactivity allows for the development of novel pesticides or herbicides that can target specific pests while minimizing environmental impact.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure/Key Features | Applications |

|---|---|---|

| 5-Bromo-4-fluoropyridin-2-amine | Contains Br and F substituents on pyridine | Pharmaceuticals, Agrochemicals |

| 5-Bromo-N-(4-fluorophenyl)pyridin-2-amine | Additional phenyl group enhances interactions | Catalytic processes, Biological probes |

| 5-Bromo-6-fluoropyridin-2-amine | Different halogen positioning affects reactivity | Material science applications |

Table 2: Synthetic Routes for this compound

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Bromination followed by amination | Bromination of pyridine derivative + amine | >80 |

| Ligand-assisted coupling reactions | Utilizes palladium-catalyzed cross-coupling | >70 |

| Direct halogenation | Direct introduction of Br and F under controlled conditions | >75 |

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoropyridin-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-fluoropyridin-4-amine: Similar in structure but differs in the position of the fluorine atom.

5-Bromo-3-chloropyridin-2-amine: Contains a chlorine atom instead of fluorine.

2-Amino-5-bromoisonicotinonitrile: Contains a nitrile group instead of a fluorine atom.

Uniqueness

5-Bromo-4-fluoropyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can enhance its chemical stability and biological activity .

Biological Activity

5-Bromo-4-fluoropyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHBrFN and is characterized by the presence of bromine and fluorine atoms on the pyridine ring, which contribute to its unique chemical reactivity and biological properties. The compound is often used as a building block in organic synthesis and drug discovery.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity, potentially modulating various biological pathways. This interaction can lead to significant effects on cellular processes such as apoptosis, cell proliferation, and signal transduction.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induces apoptosis through p53 activation |

| U-937 (leukemia) | 1.2 | Modulates cell cycle progression |

| HeLa (cervical cancer) | 1.8 | Inhibits proliferation |

These findings suggest that the compound may act as a potent inducer of apoptosis, particularly in breast cancer cells, where it increases p53 expression levels and activates caspase pathways .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It demonstrates selective inhibition of carbonic anhydrases (hCA I, II, IX, XII), which are implicated in various physiological processes and diseases:

| Enzyme | Inhibition Constant (K) |

|---|---|

| hCA IX | 89 pM |

| hCA II | 0.75 nM |

This selective inhibition suggests potential therapeutic applications in cancer treatment by targeting tumor-associated carbonic anhydrases .

Case Studies

Several case studies highlight the compound's effectiveness in drug development:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, revealing dose-dependent responses with significant apoptosis induction in MCF-7 cells .

- Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit hCA IX in human melanoma cells, demonstrating its potential as a therapeutic agent for cancers expressing this enzyme .

- Biotransformation Research : Research involving microbial biotransformation showed that derivatives of pyridin-2-amines could be hydroxylated at specific positions, enhancing their biological activity. This highlights the compound's versatility in synthetic biology applications .

Properties

IUPAC Name |

5-bromo-4-fluoropyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(8)1-4(3)7;/h1-2H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEVKKLOXABGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856446 | |

| Record name | 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185767-18-3 | |

| Record name | 5-Bromo-4-fluoropyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.